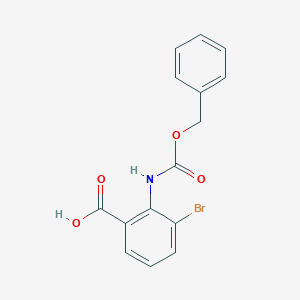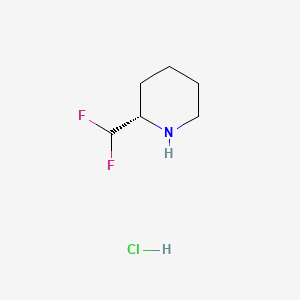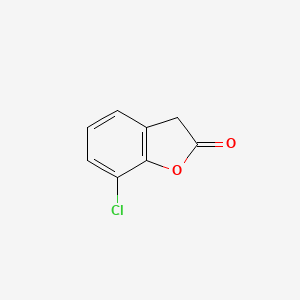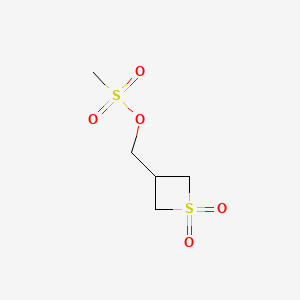
(1,1-Dioxothietan-3-yl)methyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1-Dioxothietan-3-yl)methyl methanesulfonate is an organosulfur compound characterized by the presence of a dioxothietane ring and a methanesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxothietan-3-yl)methyl methanesulfonate typically involves the reaction of a suitable precursor with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1,1-Dioxothietan-3-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1,1-Dioxothietan-3-yl)methyl methanesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the role of sulfur-containing groups in biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials with unique properties. Its reactivity and versatility make it valuable for various industrial applications.
Wirkmechanismus
The mechanism of action of (1,1-Dioxothietan-3-yl)methyl methanesulfonate involves its interaction with molecular targets through its reactive functional groups. The dioxothietane ring and methanesulfonate group can participate in various chemical reactions, leading to the modification of target molecules. These interactions can affect molecular pathways and biological processes, contributing to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,1-Dioxothiolan-3-yl)methyl methanesulfonate: Similar structure but with a five-membered ring.
(1,1-Dioxothiolan-3-yl)-dithiocarbamate: Contains a dithiocarbamate group instead of a methanesulfonate group.
Uniqueness
(1,1-Dioxothietan-3-yl)methyl methanesulfonate is unique due to its four-membered dioxothietane ring, which imparts distinct chemical properties and reactivity compared to similar compounds with different ring sizes or functional groups. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C5H10O5S2 |
|---|---|
Molekulargewicht |
214.3 g/mol |
IUPAC-Name |
(1,1-dioxothietan-3-yl)methyl methanesulfonate |
InChI |
InChI=1S/C5H10O5S2/c1-11(6,7)10-2-5-3-12(8,9)4-5/h5H,2-4H2,1H3 |
InChI-Schlüssel |
SOPCJUBYUYYTBA-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCC1CS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


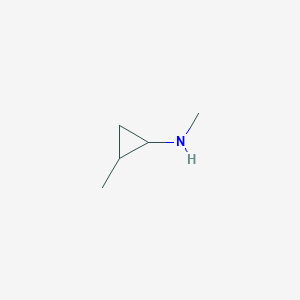
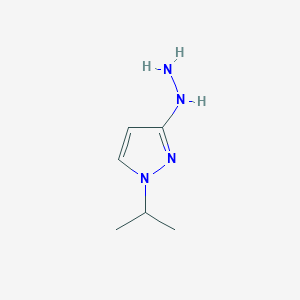
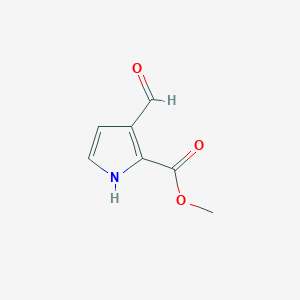
![1-Azaspiro[3.3]heptane-6-carboxamide,trifluoroaceticacid](/img/structure/B13561745.png)
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13561753.png)
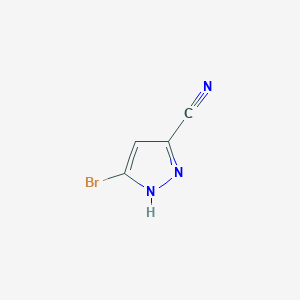
![4-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13561760.png)
![(3-Methylbicyclo[1.1.1]pentan-1-YL)methyl 4-methylbenzenesulfonate](/img/structure/B13561763.png)
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13561767.png)
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate](/img/structure/B13561779.png)
